molecular formula C24H30BrNO B14171241 (+-)-17-Phenethylmorphinan hydrobromide CAS No. 63903-47-9

(+-)-17-Phenethylmorphinan hydrobromide

Cat. No.: B14171241
CAS No.: 63903-47-9
M. Wt: 428.4 g/mol
InChI Key: VKBPZWOOYLNYSW-YGICXTQQSA-N
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Description

(±)-17-Phenethylmorphinan hydrobromide, also known as dextromethorphan hydrobromide, is a levorphanol derivative and codeine analog commonly used as a cough suppressant. It is a white crystalline powder that is soluble in water and alcohol. This compound is widely used in over-the-counter cough and cold medications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-17-Phenethylmorphinan hydrobromide typically involves the bromination of dextromethorphan. The process begins with the reaction of dextromethorphan with hydrobromic acid in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the hydrobromide salt .

Industrial Production Methods

Industrial production of (±)-17-Phenethylmorphinan hydrobromide involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity. The final product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

(±)-17-Phenethylmorphinan hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(±)-17-Phenethylmorphinan hydrobromide has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of (±)-17-Phenethylmorphinan hydrobromide involves its role as a low-affinity uncompetitive NMDA receptor antagonist and sigma-1 receptor agonist. It also acts as an antagonist of α3/β4 nicotinic receptors. These interactions lead to its cough suppressant effects and potential therapeutic benefits in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(±)-17-Phenethylmorphinan hydrobromide is unique due to its minimal interaction with opioid receptors, making it a safer alternative for cough suppression compared to other opioids. Its diverse receptor interactions also make it a valuable compound for research in neurological and psychiatric disorders .

Properties

CAS No.

63903-47-9

Molecular Formula

C24H30BrNO

Molecular Weight

428.4 g/mol

IUPAC Name

(1R,9R,10R)-17-(2-phenylethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrobromide

InChI

InChI=1S/C24H29NO.BrH/c26-20-10-9-19-16-23-21-8-4-5-12-24(21,22(19)17-20)13-15-25(23)14-11-18-6-2-1-3-7-18;/h1-3,6-7,9-10,17,21,23,26H,4-5,8,11-16H2;1H/t21-,23+,24+;/m0./s1

InChI Key

VKBPZWOOYLNYSW-YGICXTQQSA-N

Isomeric SMILES

C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CC=C5.Br

Canonical SMILES

C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CC=C5.Br

Origin of Product

United States

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